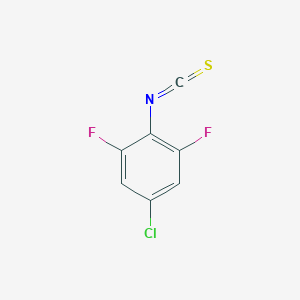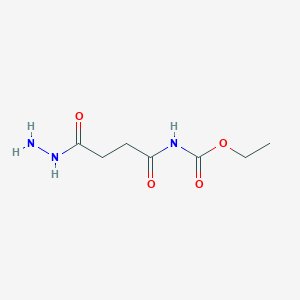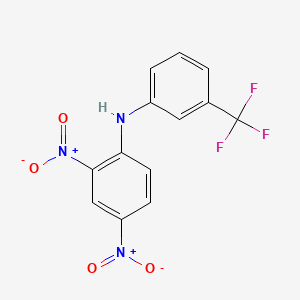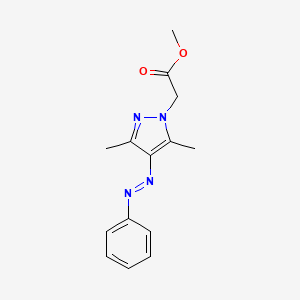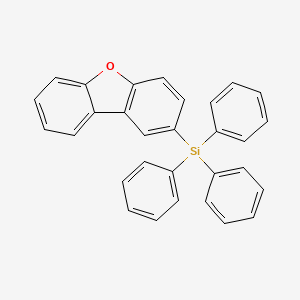
Vanillin nicotinoylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vanillin is an organic compound with the molecular formula C8H8O3. It is a phenolic aldehyde and its functional groups include aldehyde, hydroxyl, and ether . It is the primary component of the extract of the vanilla bean . Synthetic vanillin is now used more often than natural vanilla extract as a flavoring in foods, beverages, and pharmaceuticals .
Synthesis Analysis
Vanillin synthesis encompasses a wide spectrum of methodologies, including enzymatic, microbial, and immobilized systems . The elucidation of different substrates such as ferulic acid, eugenol, veratraldehyde, vanillic acid, glucovanillin, and C6–C3 phenylpropanoids adds a layer of depth and insight to the understanding of vanillin synthesis .
Chemical Reactions Analysis
The elucidation of different substrates such as ferulic acid, eugenol, veratraldehyde, vanillic acid, glucovanillin, and C6–C3 phenylpropanoids adds a layer of depth and insight to the understanding of vanillin synthesis .
Physical and Chemical Properties Analysis
Vanillin is a white needle-like crystalline powder with an intensely sweet and very tenacious creamy vanilla-like odor .
Applications De Recherche Scientifique
Gastroprotective Activity
Vanillin has been studied for its potential gastroprotective activity. A study by (Asmari et al., 2015) demonstrated that vanillin could reduce gastric secretion and acidity, augment gastric mucosal defense, and alleviate damage to histological architecture in rats with ethanol-induced gastric ulcers.
Anticancer Potential
Vanillin has shown promise in cancer research. For example, (Cheng et al., 2007) found that vanillin inhibited the invasion and migration of cancer cells and regulated gene expression related to cell cycle and apoptosis in human hepatocarcinoma cells.
Anti-inflammatory Properties
Studies like that by (Guo et al., 2019) have shown vanillin's anti-inflammatory properties. It was found to suppress inflammatory responses and repair the blood-milk barrier in mice with lipopolysaccharide (LPS)-induced mastitis.
Coordination Polymers
Vanillin derivatives have been used to create coordination polymers. (Li et al., 2010) explored the assembly of vanillin derivatives with metal ions, leading to various structural forms with potential applications in material science.
Biotechnological Production
Vanillin's biotechnological production is another area of interest. (Priefert et al., 2001) discussed different biosynthesis routes for biotechnological vanillin production, emphasizing the importance of this compound in food, beverages, and pharmaceuticals.
Obesity and Gut Microbiota
Research by (Guo et al., 2018) found that vanillin reduced body and adipose tissue weight and improved gut microbiota composition in high-fat-diet-induced obese mice.
Neuroprotective Effects
Vanillin has been studied for its neuroprotective effects. (Dhanalakshmi et al., 2016) reported that vanillin attenuated motor and non-motor deficits and neurochemical changes in a rat model of Parkinson’s disease.
Human Gut Microbes Adaptation
The adaptation of human gut microbes to vanillin was explored by (Yadav et al., 2020). They found specific gene clusters and metabolic pathways in the gut microbiome that counter vanillin's bioactivity.
Antidepressant Effects
Vanillin's potential antidepressant effects were investigated by (Abo-Youssef, 2016), showing beneficial effects against experimentally induced stress in rats.
Biotechnological Perspectives
The biotechnological aspects of vanillin production were reviewed by (Banerjee & Chattopadhyay, 2018), emphasizing the importance of vanillin in various sectors and its production through biotechnological methods.
Mécanisme D'action
Orientations Futures
Propriétés
Numéro CAS |
18960-15-1 |
|---|---|
Formule moléculaire |
C14H13N3O3 |
Poids moléculaire |
271.27 g/mol |
Nom IUPAC |
N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H13N3O3/c1-20-13-7-10(4-5-12(13)18)8-16-17-14(19)11-3-2-6-15-9-11/h2-9,18H,1H3,(H,17,19)/b16-8- |
Clé InChI |
VYXBDHYGMAUSCC-PXNMLYILSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=N\NC(=O)C2=CN=CC=C2)O |
SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CN=CC=C2)O |
SMILES canonique |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CN=CC=C2)O |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


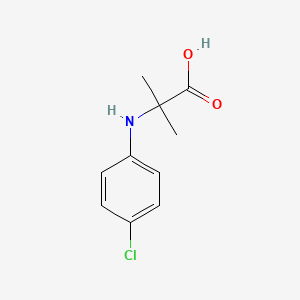
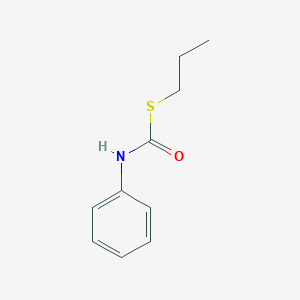
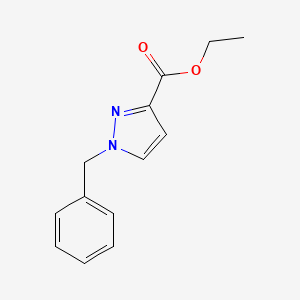
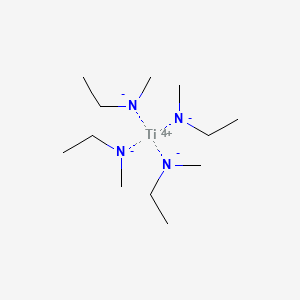
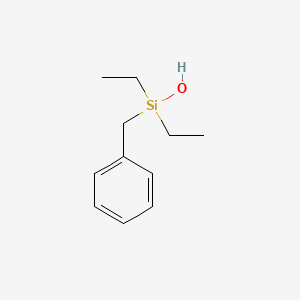
![rac-(4aS,7aR)-4-methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one](/img/structure/B3336096.png)
